molecular formula C34H36F2N8O8 B1461171 Unii-4R5S14FD9Y CAS No. 1391918-18-5

Unii-4R5S14FD9Y

Cat. No.: B1461171
CAS No.: 1391918-18-5
M. Wt: 722.7 g/mol
InChI Key: GEVBZYLQLQOQHR-UHFFFAOYSA-N
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Description

Unii-4R5S14FD9Y, also known as DES(5-METHYL-1,3,4-OXADIAZOL)RALTEGRAVIR DIMER, is a chemical compound with the molecular formula C34H36F2N8O8 and a molecular weight of 722.7 g/mol. This compound has recently emerged as a promising candidate for a variety of scientific research applications.

Preparation Methods

The synthetic routes and reaction conditions for Unii-4R5S14FD9Y are not widely documented in public sources. it is known that the compound can be synthesized through a series of chemical reactions involving the formation of the oxadiazole ring and subsequent dimerization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Unii-4R5S14FD9Y undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Unii-4R5S14FD9Y has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Unii-4R5S14FD9Y involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Unii-4R5S14FD9Y can be compared with other similar compounds, such as:

    Raltegravir: A well-known antiretroviral drug used in the treatment of HIV. This compound is a dimer of a derivative of raltegravir, which gives it unique properties.

    Oxadiazole derivatives: These compounds share the oxadiazole ring structure with this compound and have similar chemical properties.

This compound is unique due to its specific dimeric structure and the presence of the 5-methyl-1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N,N'-bis[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36F2N8O8/c1-33(2,31-39-21(23(45)29(51)43(31)5)25(47)37-15-17-7-11-19(35)12-8-17)41-27(49)28(50)42-34(3,4)32-40-22(24(46)30(52)44(32)6)26(48)38-16-18-9-13-20(36)14-10-18/h7-14,45-46H,15-16H2,1-6H3,(H,37,47)(H,38,48)(H,41,49)(H,42,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVBZYLQLQOQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)NC(C)(C)C3=NC(=C(C(=O)N3C)O)C(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36F2N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391918-18-5
Record name DES(5-methyl-1,3,4-oxadiazol)raltegravir dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391918185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(5-METHYL-1,3,4-OXADIAZOL)RALTEGRAVIR DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5S14FD9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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